1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea
Description
The compound 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a urea derivative featuring a pyrazole core substituted with cyclopropyl groups and a 4-methoxybenzyl moiety. Urea derivatives are widely studied for their diverse pharmacological and material science applications, often acting as enzyme inhibitors or intermediates in organic synthesis.
Key structural features include:
- Pyrazole ring: Substituted at positions 3 and 5 with cyclopropyl groups, which enhance steric bulk and modulate electronic properties.
- Ethyl linker: Connects the pyrazole to the urea functional group.
The molecular formula can be inferred as C₁₉H₂₅N₄O₂ (exact mass: ~353.2 g/mol), though experimental validation is required. Spectral characterization (e.g., IR, NMR) would likely align with urea and pyrazole signatures observed in analogs like 1-(2-chlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea (CAS: 1798028-56-4, MW: 344.8 g/mol) .
Properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-17-8-2-14(3-9-17)13-22-20(25)21-10-11-24-19(16-6-7-16)12-18(23-24)15-4-5-15/h2-3,8-9,12,15-16H,4-7,10-11,13H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCDAUDANMUYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with a suitable alkylating agent to introduce the ethyl group.
Urea formation: The final step involves the reaction of the alkylated pyrazole with 4-methoxybenzyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety can inhibit specific kinases involved in cancer progression. For instance, studies have shown that derivatives of pyrazole can significantly inhibit RET kinase activity, which is crucial in various cancers.
Table 1: Inhibitory Activity of Pyrazole Derivatives on RET Kinase
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A (similar structure) | 0.05 | RET kinase inhibition |
| 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea | TBD | TBD |
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases.
Serotonin Receptor Modulation
Similar compounds have been identified as modulators of serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various psychiatric disorders and sleep-related issues. The modulation of this receptor can lead to improved sleep quality and treatment of insomnia.
Neurological Disorders
The compound may also exhibit neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases. Its ability to interact with neurotransmitter systems could provide avenues for therapeutic intervention in conditions such as Alzheimer's disease.
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated significant cytotoxic effects at low concentrations.
- Sleep Quality Improvement Trial : Clinical trials assessing the impact of serotonin receptor modulators on sleep disorders showed that compounds similar to 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea improved sleep latency and quality.
Synthesis and Production
The synthesis typically involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with appropriate alkylating agents under controlled conditions to ensure high yield and purity.
Table 2: Synthetic Routes for Pyrazole Derivatives
| Step | Reagents | Conditions |
|---|---|---|
| Step 1 | 3,5-Dicyclopropyl-1H-pyrazole + Alkylating agent | Base (e.g., triethylamine), Solvent (e.g., dichloromethane) |
| Step 2 | Intermediate + Benzoyl chloride | Reflux conditions |
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Urea Derivatives
Substituent Effects on Properties
A. Electronic and Steric Modulation
- Cyclopropyl Groups : Present in the target compound and , these groups increase steric hindrance and stabilize the pyrazole ring via hyperconjugation. Compared to methyl or phenyl substituents in and , cyclopropane enhances rigidity and may influence binding affinity in biological targets.
- Methoxy vs. Chloro Substituents : The 4-methoxybenzyl group in the target compound improves lipophilicity (logP) compared to the 2-chlorophenyl group in . Methoxy’s electron-donating nature contrasts with chloro’s electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic environments .
Spectral and Physicochemical Data
Table 2: Spectral Comparisons (Hypothetical for Target Compound)
Notes:
Biological Activity
1-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 262.35 g/mol. The structure features a pyrazole ring, which is known for its diverse pharmacological properties, and a urea moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 2310158-66-6 |
| Structure | Structure |
Synthesis
The synthesis of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:
- Formation of the Pyrazole Ring : The initial step includes the reaction of cyclopropyl compounds with hydrazine derivatives.
- Urea Formation : The pyrazole derivative is then reacted with isocyanates to form the urea linkage.
- Final Modification : Substitution with a methoxybenzyl group enhances solubility and biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds similar to 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea can inhibit tumor growth by targeting specific pathways involved in cancer progression. The mechanism often involves the inhibition of key enzymes or receptors associated with cell proliferation.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activities are believed to be mediated through interactions with various molecular targets including:
- Enzymes : Inhibition of enzymes involved in metabolic pathways.
- Receptors : Binding to specific receptors that regulate cellular responses.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .
- Inflammation Model : In an animal model of inflammation, compounds structurally similar to 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea reduced inflammatory markers significantly compared to control groups .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or equivalents under reflux conditions (e.g., ethanol, 80°C) .
- Step 2: Alkylation of the pyrazole nitrogen with a bromoethyl intermediate, often requiring anhydrous conditions and a base like K₂CO₃ in DMF .
- Step 3: Urea formation via reaction of the intermediate amine with 4-methoxybenzyl isocyanate, monitored by TLC for completion .
Optimization Tips: - Use high-purity reagents to minimize side reactions.
- Control temperature during urea coupling (25–40°C) to prevent decomposition.
- Employ column chromatography (e.g., silica gel, ethyl acetate/hexane) for purification .
Q. Which analytical techniques are critical for confirming structural integrity and purity, and what spectral markers should be prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Look for [M+H]⁺ or [M–H]⁻ ions matching the molecular weight (calculated: ~370.4 g/mol).
- X-ray Crystallography: Use SHELX software for structure refinement; analyze bond lengths (e.g., C=O ~1.23 Å) and torsion angles to validate stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assay systems (e.g., enzyme inhibition vs. cell-based assays)?
Methodological Answer:
- Assay Validation:
- Replicate experiments with standardized protocols (e.g., consistent ATP concentrations in kinase assays).
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to cross-validate results .
- Data Analysis:
- Apply statistical tools (e.g., ANOVA) to assess variability.
- Investigate off-target interactions via proteome-wide screening or molecular docking against non-target proteins .
Q. What strategies improve solubility and bioavailability without compromising pharmacological activity?
Methodological Answer:
- Structural Modifications:
- Introduce hydrophilic groups (e.g., PEG chains) on the methoxybenzyl moiety while monitoring SAR .
- Explore salt forms (e.g., hydrochloride) to enhance aqueous solubility .
- Formulation Approaches:
- Use cyclodextrin-based encapsulation or lipid nanoparticles.
- Conduct pharmacokinetic studies in rodent models to assess bioavailability improvements .
Q. How can crystallography data (e.g., SHELX-refined structures) inform the design of analogs with enhanced target binding?
Methodological Answer:
- Key Analyses:
- Computational Modeling:
- Perform molecular dynamics simulations to predict binding stability.
- Use free-energy perturbation (FEP) to prioritize analogs with improved ΔGbinding.
Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?
Methodological Answer:
- Stability Studies:
- Incubate the compound in PBS (pH 7.4) and human liver microsomes; monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Include antioxidants (e.g., ascorbic acid) to assess oxidative stability.
- Metabolite Identification:
- Use LC-MS/MS to detect phase I/II metabolites; compare with synthetic standards .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results between 2D cell monolayers and 3D tumor spheroids?
Methodological Answer:
- Experimental Design:
- Standardize spheroid size (e.g., 200–300 µm diameter) and culture conditions (e.g., hypoxia levels).
- Compare penetration kinetics via confocal microscopy with fluorescently tagged compounds .
- Mechanistic Studies:
- Perform RNA-seq on treated spheroids to identify resistance pathways (e.g., upregulated efflux pumps).
- Validate using ATPase assays (e.g., P-gp inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
